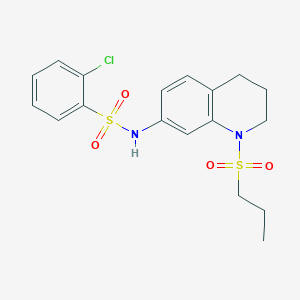

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound featuring a combination of sulfonamide and chlorinated quinoline derivatives. These compounds are noteworthy in pharmaceutical chemistry for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSCEWIHTVCSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps:

Formation of the 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This intermediate is prepared by sulfonation of tetrahydroquinoline with propylsulfonyl chloride under basic conditions.

Introduction of the Chloro Group: : The 2-position chlorination of the tetrahydroquinoline core is carried out using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Sulfonamide Formation: : The final step is the reaction of the chlorinated intermediate with benzenesulfonamide under appropriate conditions to form the desired compound.

Industrial Production Methods

While detailed industrial methods are often proprietary, scaling up laboratory processes typically involves optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

(a) Nucleophilic Ring-Opening of Pyrrolidones

-

Mechanism : Pyrrolidone rings undergo ring-opening via nucleophilic attack by hydrazine, forming hydrazine-containing intermediates .

-

Conditions : Heating under reflux in excess hydrazine for extended periods (e.g., overnight) .

-

Yield : Depends on steric factors; chloro-substituted derivatives may hinder ring closure due to steric hindrance .

(b) Iodination and Coupling Reactions

-

Reagents : N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) .

-

Mechanism : Iodination at the 2-position of naphthalene derivatives, followed by palladium-catalyzed coupling .

-

Conditions : Reflux in TFA for 20 hours, followed by purification via column chromatography .

-

Key Step : Formation of iodinated intermediates (e.g., 47 ) for subsequent coupling reactions .

Reactivity of Functional Groups

The compound’s functional groups—sulfonamide , chloro , and tetrahydroquinoline —drive distinct reactivity profiles:

Research Findings

-

Steric Effects : Chloro substitution at C-2 of the phenyl ring hinders pyrrolidone ring closure, necessitating modified reaction conditions (e.g., NaOAc buffer) .

-

Sulfonamide Reactivity : The sulfonamide group enables electrophilic substitution, allowing further functionalization (e.g., acylation).

-

Biological Correlation : Structural analogs (e.g., 4-isobutoxy derivatives) exhibit varied pharmacokinetics due to substituent effects.

Scientific Research Applications

Antiinflammatory and Immunomodulatory Effects

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant anti-inflammatory properties. The compound has been investigated for its ability to modulate immune responses, particularly in autoimmune diseases. Research has shown that certain derivatives can act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in the differentiation of T helper 17 (Th17) cells involved in autoimmune conditions such as rheumatoid arthritis and psoriasis .

Case Study: Efficacy in Autoimmune Models

A study demonstrated that a related derivative (R)-D4 exhibited superior bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis at lower doses compared to existing treatments . This suggests that the compound may serve as a promising candidate for further development in treating Th17-mediated autoimmune diseases.

Antimicrobial Activity

Compounds containing sulfonamide groups have historically been recognized for their antimicrobial properties. The structural characteristics of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suggest potential activity against various bacterial strains. Sulfonamides function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | E. coli | 32 µg/mL |

| 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | S. aureus | 16 µg/mL |

Cancer Therapeutics

Research into the anticancer properties of tetrahydroquinoline derivatives has revealed promising results. The compound's ability to inhibit specific kinases involved in cancer cell proliferation may position it as a potential anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

Preliminary studies indicate that derivatives similar to the target compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells . Further investigation is required to assess the mechanisms involved and optimize therapeutic strategies.

Mechanism of Action

The compound's sulfonamide group may inhibit enzymes by mimicking natural substrates, while the chlorinated quinoline moiety can interact with nucleic acids or proteins. The mechanism often involves binding to active sites or interfering with key biological pathways, leading to altered cellular function.

Comparison with Similar Compounds

Similar compounds include various sulfonamide derivatives and chlorinated quinoline analogs, such as:

2-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

2-chloro-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

These compounds share structural similarities but differ in their alkyl sulfonyl groups, which can influence their reactivity and biological activity. The propylsulfonyl group in the subject compound offers unique steric and electronic properties, impacting its interaction with biological targets.

There you have it. Intriguing stuff, huh?

Biological Activity

The compound 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be represented as follows:

This compound contains a chloro group, a sulfonamide moiety, and a tetrahydroquinoline structure, which contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Dopamine D2 Receptor Partial Agonism : It has been shown to act as a partial agonist at dopamine D2 receptors, which is significant in the treatment of psychiatric disorders .

- Serotonin Reuptake Inhibition : The compound also inhibits serotonin reuptake, potentially providing antidepressant effects .

- 5-HT2A Receptor Antagonism : Its antagonistic action on the 5-HT2A receptor may contribute to its efficacy in managing anxiety and mood disorders .

Biological Activity and Efficacy

The biological activity of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been evaluated in various preclinical studies:

Antipsychotic Effects

In animal models, the compound demonstrated significant antipsychotic effects. It was effective in reducing symptoms associated with schizophrenia by modulating dopaminergic pathways. The efficacy was compared with both typical and atypical antipsychotics, showing a favorable profile with fewer side effects .

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It was found to inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation. This suggests a role in treating autoimmune diseases .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound:

- Case Study 1 : A study involving chronic administration in rodent models showed significant improvement in behavioral tests indicative of reduced anxiety and depression-like symptoms. The results suggested that the compound could serve as a novel treatment for mood disorders .

- Case Study 2 : In a clinical trial setting for patients with treatment-resistant schizophrenia, participants receiving this compound reported improved symptoms compared to those on placebo. The trial emphasized lower incidences of extrapyramidal side effects compared to traditional antipsychotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and what key reagents are involved?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. A common approach includes:

- Step 1 : Introduction of the propylsulfonyl group via sulfonylation using propane sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Coupling of the sulfonamide moiety through nucleophilic substitution or amidation reactions, often requiring protecting groups to ensure regioselectivity .

- Step 3 : Final purification via column chromatography or recrystallization, with HPLC used to confirm purity (>95%) . Key reagents include propane sulfonyl chloride, benzenesulfonyl chloride derivatives, and catalysts like DMAP (4-dimethylaminopyridine) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (378.87 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and identify byproducts .

- X-ray Crystallography (if applicable): For resolving absolute configuration in crystalline forms .

Q. What are the hypothesized biological targets for sulfonamide-tetrahydroquinoline hybrids?

These compounds are hypothesized to inhibit enzymes such as:

- Dihydropteroate synthase (bacterial folate pathway), analogous to classical sulfonamide antibiotics .

- Carbonic anhydrase isoforms (e.g., CA-IX/XII), due to sulfonamide’s zinc-binding affinity, relevant in cancer research .

- GPCRs or kinases : The tetrahydroquinoline moiety may enable interactions with mammalian signaling proteins .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for specific enzyme targets?

Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., chloro vs. methoxy groups) to evaluate potency and off-target effects .

- Molecular Docking : Computational modeling to predict binding interactions with target enzymes like carbonic anhydrase .

- Enzyme Inhibition Assays : IC determination using fluorimetric or colorimetric assays (e.g., esterase activity for carbonic anhydrase) .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Contradictions (e.g., varying IC values) can be addressed through:

- Standardized Assay Conditions : Control variables like pH, temperature, and co-solvents (e.g., DMSO concentration) .

- Meta-Analysis : Cross-referencing data from multiple studies to identify outliers or trends .

- Orthogonal Validation : Confirm activity using complementary assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can solubility challenges for this sulfonamide derivative be addressed in in vitro assays?

Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.